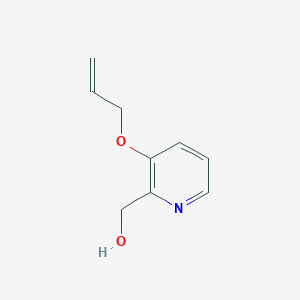
(3-Allyloxy-pyridin-2-yl)-methanol
Beschreibung
(3-Allyloxy-pyridin-2-yl)-methanol is a pyridine derivative featuring an allyloxy group (-O-CH₂CH=CH₂) at the 3-position and a hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(3-prop-2-enoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c1-2-6-12-9-4-3-5-10-8(9)7-11/h2-5,11H,1,6-7H2 |
InChI-Schlüssel |
RFZNBIJSMKMUDX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(N=CC=C1)CO |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following pyridine derivatives share structural similarities with (3-Allyloxy-pyridin-2-yl)-methanol, differing primarily in substituent type, position, and electronic effects:
Electronic and Steric Effects
- Allyloxy vs. Methoxy/Chloro: The allyloxy group in this compound is electron-withdrawing due to the oxygen atom but introduces steric bulk and unsaturation. In contrast, methoxy groups (e.g., in (6-Methoxypyridin-2-yl)-methanol) are electron-donating, stabilizing the pyridine ring for electrophilic substitutions .
- Chloro Substituents: Chlorine in (2-Chloro-5-methylpyridin-3-yl)methanol increases reactivity toward nucleophilic aromatic substitution, a property absent in the allyloxy derivative .
Physicochemical Properties
- Molecular Weight: The allyloxy derivative (165.19 g/mol) is heavier than analogs with smaller substituents (e.g., 139.15 g/mol for (6-Methoxypyridin-2-yl)-methanol) due to the larger allyl group .
- Solubility: Hydroxymethyl groups enhance water solubility, but the allyloxy chain may reduce it compared to methoxy-substituted derivatives. Propyl-substituted analogs (e.g., (3-Propylpyridin-2-yl)methanol) are more lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


